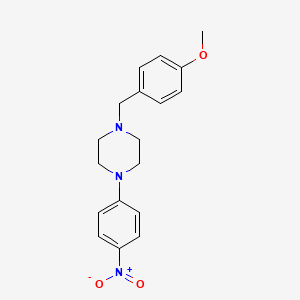

1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine and its derivatives typically involves multi-step chemical processes. Key steps often include bromination, cyclization, N-alkylation, and reduction, starting from readily available materials such as diethanolamine. These processes lead to the formation of the desired piperazine derivatives through controlled reactions that introduce the methoxybenzyl and nitrophenyl groups at specific positions on the piperazine ring. For instance, Qi-don (2015) outlines a synthesis approach for related piperazine derivatives, emphasizing the role of acylation reactions in introducing diverse functional groups (Yang Qi-don, 2015).

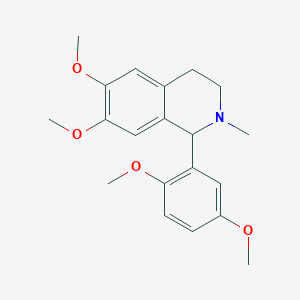

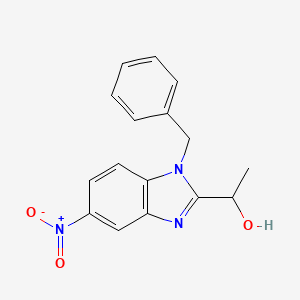

Molecular Structure Analysis

The molecular structure of 1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine is characterized by its piperazine backbone, substituted with methoxybenzyl and nitrophenyl groups. This structural arrangement is crucial for its chemical and physical properties. Crystallography studies, such as those by Kumara et al. (2017), provide insights into the crystalline forms of similar compounds, detailing intermolecular hydrogen bonds and crystal packing patterns that contribute to the stability and solubility of the compound (Kumara et al., 2017).

Chemical Reactions and Properties

1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine participates in various chemical reactions, reflecting its reactivity and functional group compatibility. Reactions include N-dealkylation, O-demethylation, and hydroxylation, highlighting the compound's metabolic pathways when subjected to biological or chemical conditions. Kawashima et al. (1991) explored the biotransformation of similar compounds, identifying main pathways such as O-demethylation and N-dealkylation, which are relevant for understanding the chemical behavior of 1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties of 1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine, such as solubility, melting point, and crystal structure, are influenced by its molecular composition and structure. Research on related compounds has shown that factors like crystal packing, hydrogen bonding, and molecular conformation significantly affect these properties. For example, studies on the crystal structure and packing of piperazine derivatives reveal the impact of molecular interactions on the compound's physical state and stability (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties of 1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine, including its reactivity, stability, and interaction with other molecules, stem from its functional groups and molecular structure. The presence of the methoxy and nitro groups allows for specific chemical transformations, such as nitration, reduction, and alkylation, which can modify the compound's chemical behavior and potential applications. Research into the kinetics and mechanisms of reactions involving similar piperazine compounds offers insight into the reactivity patterns and chemical stability of 1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine (Castro et al., 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-24-18-8-2-15(3-9-18)14-19-10-12-20(13-11-19)16-4-6-17(7-5-16)21(22)23/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLRESZPZXUMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R*,6S*)-2,6-dimethyl-4-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}morpholine](/img/structure/B5135530.png)

![10-phenyl-3,4,9,10-tetrahydropyrrolo[3,4-b][1,5]benzodiazepin-1(2H)-one](/img/structure/B5135544.png)

![3-{[4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5135564.png)

![4-{2-(benzoylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5135578.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5135585.png)

![1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine](/img/structure/B5135586.png)

![N-{4-[3-(3-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5135595.png)

![2-(5-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5135602.png)

![N-(3-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5135605.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5135624.png)